tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate

Medicinal Chemistry Physicochemical Properties Building Block Selection

Problem: Researchers developing hQC inhibitors for Alzheimer's or KRas G12C oncology agents need a cyclopropane building block with precisely spaced Boc-amine and hydroxymethyl functionality. Generic cyclopropyl carbamates lack the critical methylene spacer, risking failed couplings or low yields. Solution: tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153248-46-5) provides the exact geometry documented in patent syntheses. • Distinct from direct-attachment analog CAS 107017-73-2: methylene spacer raises LogP to 1.49 and adds a rotatable bond, altering coupling efficiency. • Patent-validated for MPO inhibitors (EP-3475289-A1, JP-2019519576-A) and KRas G12C inhibitors (CN-112442029-A). • Orthogonal handles: Boc-amine for TFA deprotection; free hydroxymethyl for ether/ester derivatization.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 153248-46-5
Cat. No. B180173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
CAS153248-46-5
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC1)CO
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h12H,4-7H2,1-3H3,(H,11,13)
InChIKeyNQILLQJICWRVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: Overview


tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153248-46-5), also referred to as [1-[(Boc-amino)methyl]cyclopropyl]methanol, is a bifunctional cyclopropane-based building block (C₁₀H₁₉NO₃, MW 201.26) . It incorporates a cyclopropyl ring bearing a hydroxymethyl substituent and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group connected via a methylene spacer [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry, with documented use in the synthesis of imidazolylalkylamine-based human glutaminyl cyclase (hQC) inhibitors and macrocyclic myeloperoxidase (MPO) inhibitors .

Risks of Substituting tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate


The methylene (–CH₂–) spacer between the cyclopropyl ring and the Boc-protected amine is the critical structural feature distinguishing CAS 153248-46-5 from its closest in-class analog, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2), where the Boc-amine is directly attached to the cyclopropyl ring . This single methylene unit increases the molecular weight from 187.24 to 201.26 Da, raises the computed LogP from an estimated ~0.5–0.8 to 1.49, and increases the number of freely rotatable bonds, thereby altering conformational flexibility, steric accessibility of the amine, and physicochemical partitioning behavior . In multi-step syntheses—such as those leading to glutaminyl cyclase inhibitors—these differences can significantly affect coupling efficiency, intermediate isolation characteristics, and final product yield; consequently, direct analog substitution without synthetic route re-optimization carries a material risk of failed reactions or reduced yield .

Quantitative Evidence: tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate vs. Analogs


Methylene Spacer: Physicochemical Differentiation

Note: No published direct head-to-head comparison between CAS 153248-46-5 and its analogs was identified in the retrieved literature; the following differentiation is based on cross-study physicochemical data comparison and class-level inference. CAS 153248-46-5 differs from its closest structural analog, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2), by the presence of a methylene spacer between the cyclopropyl ring and the Boc-protected amine. This results in a molecular weight increase of 14.02 Da (201.26 vs. 187.24), an increase in the computed octanol-water partition coefficient (LogP: 1.49 vs. an estimated ~0.5–0.8 for the comparator based on its lower carbon count), and an increase in rotatable bond count (5 vs. an estimated 4 for the comparator) .

Medicinal Chemistry Physicochemical Properties Building Block Selection

Synthetic Utility in hQC Inhibitor Programs

CAS 153248-46-5 is explicitly cited as a reactant in the preparation of imidazolylalkylamine compounds designed to inhibit human glutaminyl cyclase (hQC), an enzyme implicated in Alzheimer's disease pathology through pyroglutamyl-Aβ peptide formation . While generic cyclopropyl carbamate building blocks (e.g., CAS 107017-73-2) may also serve as intermediates, the patent literature specifically links CAS 153248-46-5 to macrocyclic inhibitor scaffolds (EP-3475289-A1, JP-2019519576-A) targeting myeloperoxidase and to tetrahydropyrido[3,4-d]pyrimidine-based KRas-G12C inhibitors (CN-112442029-A), as well as to macrocycle-based therapeutic programs (US-2021163499-A1, WO-2021113339-A1) .

Glutaminyl Cyclase Inhibition Alzheimer's Disease Pharmaceutical Intermediate

Thermal and Physical Property Differences

CAS 153248-46-5 is reported as an off-white to white solid at ambient temperature , with a predicted boiling point of 311.3±15.0 °C (at 760 mmHg), a flash point of 142.0±20.4 °C, and a density of 1.1±0.1 g/cm³ . The direct-attachment analog CAS 107017-73-2 is also a solid with a defined melting point of 83°C, but its boiling point and flash point are not consistently reported across supplier datasheets . The higher boiling point and flash point of the target compound indicate lower volatility, which can be advantageous in reactions conducted at elevated temperatures.

Solid-State Properties Laboratory Handling Process Chemistry

Multi-Vendor Availability: Procurement Advantage

CAS 153248-46-5 is stocked by multiple independent suppliers including Sigma-Aldrich (97% purity) , AKSci (95% purity; pricing: 100 mg/$46, 250 mg/$56, 1 g/$112, 5 g/$489) , BOC Sciences, TCI Chemicals, and Capot Chemical, providing competitive sourcing options and batch-to-batch consistency. In contrast, the positional isomer tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate (CAS 1360603-30-0) has fewer identified suppliers and less standardized purity reporting, potentially limiting procurement flexibility and quality assurance .

Supply Chain Quality Assurance Vendor Comparison

Application Scenarios for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate


hQC Inhibitor Synthesis for Alzheimer's Research

CAS 153248-46-5 is specifically documented as a key reactant for preparing imidazolylalkylamine compounds that inhibit human glutaminyl cyclase (hQC), an enzyme catalyzing pyroglutamyl-Aβ formation—a pathological hallmark of Alzheimer's disease . Research groups developing hQC inhibitors should procure this specific building block rather than generic cyclopropyl carbamates, as the methylene spacer geometry may be critical for target binding, and the compound's use is anchored in the relevant patent literature .

Macrocyclic MPO Inhibitors for Cardiovascular and Inflammatory Diseases

The compound is cited in patent families EP-3475289-A1 and JP-2019519576-A, which describe macrocyclic inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular and inflammatory diseases . The bifunctional nature of the building block—combining a Boc-protected amine for sequential deprotection/coupling and a free hydroxymethyl group for ether or ester formation—makes it particularly suited for macrocycle construction where orthogonal reactivity is required .

KRas-G12C Inhibitor Synthesis for Oncology

Patent CN-112442029-A discloses tetrahydropyrido[3,4-d]pyrimidine derivatives as KRas-G12C inhibitors for cancer therapy, with CAS 153248-46-5 listed among the chemical intermediates . The target compound's LogP of 1.49 and topological polar surface area of 58.6 Ų place it within favorable physicochemical space for orally bioavailable oncology agents, making it a strategically relevant building block for KRas inhibitor medicinal chemistry programs .

Peptidomimetic and Constrained Scaffold Synthesis

The cyclopropyl ring imposes conformational constraint while the methylene spacer provides a controlled degree of flexibility absent in direct-attachment analogs (e.g., CAS 107017-73-2), offering a balanced rigidity-flexibility profile for peptidomimetic design [1]. The Boc group enables standard mild acidic deprotection (TFA/DCM), while the hydroxymethyl handle permits diverse derivatization including oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, making this compound a versatile entry point for diversity-oriented synthesis [1].

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